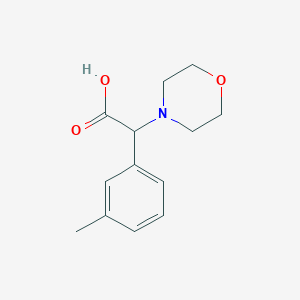

2-Morpholino-2-(m-tolyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(3-methylphenyl)-2-morpholin-4-ylacetic acid |

InChI |

InChI=1S/C13H17NO3/c1-10-3-2-4-11(9-10)12(13(15)16)14-5-7-17-8-6-14/h2-4,9,12H,5-8H2,1H3,(H,15,16) |

InChI Key |

WFWPKHRRIKTMMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Morpholino 2 M Tolyl Acetic Acid

Strategic Approaches to Carbon-Carbon Bond Formation at the Quaternary Stereocenter

The construction of the sterically hindered quaternary carbon atom at the α-position of 2-morpholino-2-(m-tolyl)acetic acid requires sophisticated synthetic strategies. Direct C-H functionalization and multicomponent reactions have emerged as powerful tools for forging the key carbon-carbon and carbon-nitrogen bonds.

Direct C-H Functionalization Strategies

Direct C-H functionalization has revolutionized the synthesis of complex molecules by offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. While specific examples detailing the direct C-H arylation of a morpholinoacetic acid precursor to introduce the m-tolyl group are not extensively documented in publicly available research, the principles of this methodology can be applied.

This strategy would conceptually involve the activation of a C-H bond at the α-position of a morpholinoacetic acid derivative, followed by coupling with an appropriate m-tolyl source. Transition metal catalysis, particularly with palladium, rhodium, or copper, is often employed for such transformations. The general mechanism involves the coordination of the catalyst to a directing group on the substrate, followed by C-H bond cleavage to form a metallacyclic intermediate. Subsequent reaction with an arylating agent and reductive elimination would yield the desired product.

Challenges in this approach include achieving high regioselectivity, preventing side reactions, and ensuring the stability of the starting materials and products under the reaction conditions. The development of suitable directing groups and catalyst systems is crucial for the successful implementation of direct C-H functionalization in the synthesis of this compound.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient route to complex molecules like this compound. The Strecker and Ugi reactions are prominent examples of MCRs that are particularly well-suited for the synthesis of α-amino acids and their derivatives. wikipedia.orgmasterorganicchemistry.com

Strecker Synthesis: The classical Strecker synthesis involves the reaction of an aldehyde (or ketone), ammonia, and cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com A variation of this reaction, using morpholine (B109124) in place of ammonia and m-tolylglyoxal as the carbonyl component, could theoretically produce an α-morpholinonitrile intermediate. Subsequent hydrolysis of the nitrile group would yield the target this compound.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is another powerful tool for generating molecular diversity. nu.edu.kzyoutube.com This reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. A plausible Ugi-based synthesis of a derivative of this compound could involve the reaction of m-tolylglyoxylic acid, morpholine, a suitable carboxylic acid, and an isocyanide. The resulting Ugi product could then be further transformed to yield the desired final compound. The Ugi reaction is known for its high atom economy and the ability to generate complex structures in a single step. nu.edu.kzyoutube.com

| Multicomponent Reaction | Reactants | Intermediate/Product |

| Strecker Synthesis | m-Tolylglyoxal, Morpholine, Cyanide Source | α-Morpholino-(m-tolyl)acetonitrile |

| Ugi Reaction | m-Tolylglyoxylic acid, Morpholine, Carboxylic Acid, Isocyanide | α-Acylamino-α-morpholino-(m-tolyl)acetamide derivative |

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance. Asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective approaches are the primary strategies employed to control the stereochemical outcome of the synthesis.

Asymmetric Catalytic Methods

Asymmetric catalysis offers an elegant and efficient way to synthesize enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, a potential catalytic asymmetric strategy could involve the enantioselective addition of morpholine to a prochiral α-keto ester derivative of m-tolylacetic acid. Chiral metal complexes or organocatalysts could be employed to induce stereoselectivity in this transformation.

For instance, a chiral Lewis acid could coordinate to the keto ester, activating it towards nucleophilic attack by morpholine and controlling the facial selectivity of the addition. Similarly, a chiral Brønsted acid could activate the morpholine nucleophile. The development of a highly effective catalyst system would be key to achieving high enantiomeric excess (e.e.).

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a glycine or glycolic acid derivative. The resulting chiral substrate would then be subjected to a reaction to introduce the m-tolyl and morpholino groups. The stereochemical bias provided by the auxiliary would control the configuration of the newly formed quaternary stereocenter. For example, a diastereoselective Strecker reaction using a chiral amine derived from a natural amino acid, such as (R)-phenylglycine amide, has been shown to be effective in the synthesis of α-amino acids. nih.gov This approach could potentially be adapted by using morpholine to afford the desired product with high diastereomeric purity.

| Chiral Auxiliary Approach | Key Steps |

| Evans' Oxazolidinone | 1. Acylation of a chiral oxazolidinone with an appropriate acid chloride. 2. Diastereoselective alkylation or amination at the α-position. 3. Cleavage of the auxiliary. |

| (R)-Phenylglycine Amide | 1. Formation of a chiral imine with the auxiliary. 2. Diastereoselective addition of a nucleophile (e.g., cyanide in a Strecker reaction). 3. Hydrolysis and removal of the auxiliary. |

Diastereoselective Synthetic Routes

Diastereoselective reactions are another important strategy for controlling stereochemistry. In this approach, a new stereocenter is formed under the influence of an existing stereocenter within the molecule. This can be achieved by using a chiral starting material or by introducing a chiral reagent.

A potential diastereoselective route to this compound could involve the reaction of a chiral morpholine derivative with a prochiral precursor of the tolylacetic acid moiety. Alternatively, a substrate containing a stereocenter could be elaborated to construct the target molecule. The success of this strategy relies on the ability to achieve high levels of diastereoselectivity in the key bond-forming step.

Optimization of Reaction Conditions and Catalyst Systems

The efficient synthesis of this compound relies heavily on the meticulous optimization of reaction parameters and the selection of an appropriate catalyst system. Key strategies in synthetic chemistry, such as the direct C(sp³)–H amination of (het)aryl acetic acid derivatives, provide a modern pathway to this class of compounds. A notable approach involves the copper(II)-catalyzed reaction of an N-(Imidazo[1,2-a]pyridin-8-yl)-2-(m-tolyl)acetamide with morpholine. rsc.org The optimization of this transformation requires careful consideration of solvent, temperature, catalyst ligand design, and catalyst loading to maximize yield and purity, as well as considerations for scaling the synthesis for laboratory purposes.

Solvent Effects and Temperature Control

In the context of copper-catalyzed C-H amination, a variety of solvents are typically screened to find the optimal medium. For the synthesis of a closely related derivative, N-(Imidazo[1,2-a]pyridin-8-yl)-2-morpholino-2-(m-tolyl)acetamide, pyridine was identified as a suitable solvent, with the reaction proceeding at an elevated temperature of 100 °C. rsc.org In broader studies on related amination and coupling reactions, solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), and various alcohols are often evaluated. diva-portal.orgnih.gov For instance, in the synthesis of α-ketoamides involving morpholine, dichloromethane was found to be an effective solvent. researchgate.net The polarity and coordinating ability of the solvent can impact the catalytic cycle. Protic solvents like acetic acid can sometimes quench polymerization or other side reactions, while aprotic solvents may be preferred to avoid interference with the catalyst or reactants. mdpi.com

Temperature is another crucial parameter. The synthesis of the 2-morpholino-2-(m-tolyl)acetamide derivative was conducted at 100 °C, indicating a significant energy barrier for the C-H activation and amination steps. rsc.org In other synthetic procedures for morpholine derivatives, temperatures can range from room temperature to reflux conditions (e.g., 80 °C) depending on the specific transformation. diva-portal.orgnih.gov Generally, higher temperatures increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the catalyst or product. Therefore, finding the optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity and yield.

Table 1: Effect of Solvent and Temperature on Amide Synthesis Yield (Illustrative) Note: This table is an illustrative example based on general findings in related syntheses, as specific comparative data for this compound is not available. The data reflects typical outcomes when screening solvents and temperatures for coupling reactions.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane (DCM) | 25 | Moderate |

| 2 | 1,2-Dichloroethane (DCE) | 80 | High |

| 3 | Toluene | 110 | Moderate-High |

| 4 | Pyridine | 100 | High |

| 5 | Acetonitrile (MeCN) | 80 | Low-Moderate |

Ligand Design and Catalyst Loading

The catalyst system, comprising a metal center and coordinating ligands, is at the heart of the synthetic methodology. For transformations like C-H amination, the design of the ligand is paramount for achieving high efficiency and selectivity.

In the synthesis of the N-(Imidazo[1,2-a]pyridin-8-yl)-2-morpholino-2-(m-tolyl)acetamide, a simple copper(II) acetate (Cu(OAc)₂) catalyst was used without a specialized external ligand. rsc.org In this case, the solvent (pyridine) or the reactants themselves may act as ligands to the copper center. rsc.org However, for many advanced syntheses of α-amino acids, the rational design of ligands is a key area of research. Pyridine-type ligands, for example, have been shown to be effective in palladium-catalyzed β-C–H arylation of α-amino acids, overcoming limitations of previous systems. nih.gov Similarly, chiral salen complexes of copper(II) and nickel(II) have been employed as effective catalysts in the asymmetric alkylation of α-amino acids. nih.gov The structural and electronic properties of the ligand dictate the reactivity and selectivity of the metal catalyst.

Catalyst loading is another variable that must be optimized. Higher catalyst loading can increase the reaction rate but also adds to the cost and can complicate purification by increasing metal residue in the final product. Conversely, lower catalyst loading is more economical and sustainable but may lead to sluggish or incomplete reactions. In the synthesis of the 2-morpholino-2-(m-tolyl)acetamide derivative, a high catalyst loading of 50 mol% of Cu(OAc)₂ was utilized, suggesting the reaction is challenging. rsc.org In other catalytic systems, loadings can be much lower. For example, some copper-catalyzed reactions for α-amino acid synthesis have been effective with just 2 mol% of the catalyst. nih.gov The optimal loading is determined by balancing reaction efficiency, cost, and purification demands. Studies on various catalytic reactions show that increasing catalyst loading generally increases the conversion of the starting material, although the effect may plateau at higher concentrations. researchgate.net

Table 2: General Effect of Catalyst Loading on Reaction Conversion (Illustrative) Note: This table illustrates the general principle of how catalyst loading affects reaction conversion over time, based on findings from various catalytic processes. researchgate.net

| Time (hours) | Conversion at 5 mol% Loading (%) | Conversion at 10 mol% Loading (%) | Conversion at 15 mol% Loading (%) |

| 1 | 20 | 35 | 45 |

| 2 | 38 | 60 | 70 |

| 4 | 65 | 85 | 92 |

| 6 | 80 | 95 | >98 |

Scalability Considerations for Laboratory Synthesis

Translating a small-scale, optimized reaction to a larger, preparative laboratory scale (e.g., gram-scale) introduces a new set of challenges that must be addressed. While a reaction may proceed efficiently on a milligram scale, issues related to mass and heat transfer, reagent addition, and product isolation can become significant at a larger scale.

One key consideration is temperature control. Reactions that are easily managed in a small vial can have significant exotherms or require more efficient heating when scaled up. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging and potentially leading to runaway reactions or the formation of impurities. For the synthesis of this compound derivatives, which may be run at high temperatures like 100 °C, maintaining a consistent internal temperature throughout the larger reaction vessel is crucial. rsc.org

The method of purification can also be a bottleneck. While small-scale reactions are often purified using column chromatography, this method becomes cumbersome and solvent-intensive for multi-gram quantities. Developing a scalable purification method, such as recrystallization or distillation, is often necessary. For instance, the gram-scale synthesis of unnatural amino acids has been demonstrated, highlighting the applicability of these methods to larger quantities. nih.gov The isolation of products in some morpholine derivative syntheses involves simple filtration after precipitation, which is a highly scalable technique. orgsyn.org

Finally, the high catalyst loading (50 mol%) reported for the synthesis of the related acetamide presents a scalability challenge. rsc.org At a larger scale, this would require a significant amount of the copper catalyst, increasing costs and making the removal of metal impurities from the final product more difficult. Future work would likely focus on developing more active catalyst systems with lower loading requirements to improve the scalability and sustainability of the synthesis.

Mechanistic Investigations of Chemical Transformations Involving 2 Morpholino 2 M Tolyl Acetic Acid

Elucidation of Carboxylic Acid Functionalization Pathways

The carboxylic acid group is a cornerstone of the molecule's reactivity, serving as a versatile handle for a variety of chemical transformations. Its functionalization is influenced by the presence of the α-morpholino and α-(m-tolyl) groups, which impart significant steric hindrance around the carboxylic acid's carbonyl carbon.

Mechanistic Insights into Esterification Reactions

The conversion of 2-Morpholino-2-(m-tolyl)acetic acid to its corresponding esters is most commonly achieved through acid-catalyzed esterification, often referred to as Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process typically conducted by heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid). masterorganicchemistry.com This step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: The activated carbonyl carbon is then attacked by the nucleophilic oxygen atom of the alcohol, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Due to the steric hindrance at the α-carbon of this compound, the rate of esterification can be significantly slower compared to less hindered acids. To drive the equilibrium towards the product side, a large excess of the alcohol is often used, or the water produced is removed from the reaction mixture, for instance, by using a Dean-Stark apparatus. wikipedia.org For particularly hindered substrates, alternative, milder methods involving activating agents may be employed. rug.nlnih.gov

Table 1: Catalysts and Conditions for Esterification of Sterically Hindered Carboxylic Acids

| Method | Catalyst/Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | H₂SO₄, p-TsOH, HCl | Reflux in excess alcohol, often with water removal (Dean-Stark trap) | Classic, cost-effective method. Reversible. May require harsh conditions for hindered acids. | wikipedia.org, libretexts.org |

| Steglich Esterification | DCC or DIC, with a catalytic amount of DMAP | Room temperature in an inert solvent (e.g., DCM) | Milder conditions, irreversible. Good for acid-sensitive substrates. | nih.gov |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, followed by DMAP and alcohol | Two-step, one-pot procedure at room temperature | Highly effective for the synthesis of sterically hindered esters. | |

| Solid-Acid Catalysis | Dried Dowex H⁺ resin, often with NaI | Heating in a suitable solvent | Heterogeneous catalyst allows for easy workup. Effective for hindered systems. | nih.gov |

Amidation and Peptide Coupling Mechanisms

The formation of an amide bond from this compound and an amine is a fundamentally important transformation, mirroring the principles of peptide synthesis. uniurb.it Direct reaction between the carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated". This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amine. bachem.com

The general mechanism proceeds via two main stages:

Activation of the Carboxylic Acid: A coupling reagent is added to react with the carboxylic acid, forming a highly reactive acyl intermediate. Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and reduce the risk of racemization at the α-carbon, additives like 1-Hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) are often included. bachem.compeptide.com

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate active esters (e.g., HOBt or HOAt esters) in situ. iris-biotech.de These are particularly useful for sterically hindered couplings. peptide.com

Nucleophilic Attack by Amine: The amine then attacks the carbonyl carbon of the activated intermediate, forming a new tetrahedral intermediate which subsequently collapses to yield the stable amide bond and release the activated leaving group.

For a sterically demanding substrate like this compound, the choice of coupling reagent is critical. More potent reagents like HATU or PyAOP are often required to achieve high yields, especially when coupling with other hindered amino acids or amines. iris-biotech.de

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Activating Group | Key Characteristics | Reference |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Inexpensive and effective; byproduct (DCU) is insoluble in many solvents. | bachem.com |

| Diisopropylcarbodiimide | DIC | O-acylisourea | Similar to DCC, but the urea (B33335) byproduct is more soluble, making it suitable for solid-phase synthesis. | peptide.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | Forms HOBt active esters; less toxic byproducts than original BOP reagent. | uniurb.it, iris-biotech.de |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium | Forms HOAt active esters; highly reactive and efficient for hindered couplings and reducing racemization. | peptide.com, iris-biotech.de |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium | Based on HOAt, very fast and efficient coupling reagent, widely used for difficult sequences. | bachem.com |

Decarboxylation and Related Fragmentation Processes

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For α-amino acids, this process typically requires significant energy input (heat) or catalysis. The mechanism of decarboxylation for this compound, a tertiary α-amino acid, is expected to proceed through an intermediate where the negative charge left behind after the loss of CO₂ is stabilized.

In the absence of a catalyst, thermal decarboxylation can occur, but the energy barriers are generally high. acs.org The most plausible uncatalyzed mechanism involves the formation of a zwitterion, followed by the heterolytic cleavage of the Cα-C(O) bond. The protonated morpholino nitrogen plays a crucial role in stabilizing the resulting carbanion at the α-position.

The mechanism can be outlined as:

Zwitterion Formation: The acidic proton of the carboxyl group transfers to the basic nitrogen of the morpholine (B109124) ring.

CO₂ Elimination: The C-C bond cleaves, releasing CO₂ and forming a carbanion on the α-carbon. The adjacent positively charged nitrogen (ammonium ion) provides electrostatic stabilization to this transient species.

Protonation: The carbanion is subsequently protonated by a proton source in the medium (e.g., trace water or another molecule of the carboxylic acid) to give the final product, 4-(m-tolyl)methylmorpholine.

Catalysis can significantly lower the activation energy for this process. acs.org Enzymatic decarboxylations, for instance, often use pyridoxal (B1214274) phosphate (B84403) as a cofactor to form a Schiff base, which acts as an electron sink to facilitate CO₂ loss. youtube.com In a laboratory setting, acid catalysis or the presence of specific metal ions can also promote decarboxylation. researchgate.net

Reactivity Studies of the Morpholine Heterocycle

The morpholine ring in this compound contains a secondary amine nitrogen atom, which is a key site of reactivity. This nitrogen is nucleophilic and basic, allowing for a range of functionalization reactions.

N-Alkylation and Acylation Reaction Mechanisms

The lone pair of electrons on the morpholine nitrogen makes it an effective nucleophile, enabling it to react readily with electrophiles such as alkyl halides and acylating agents. e3s-conferences.org

N-Alkylation: This reaction typically proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide).

The attack occurs in a single concerted step, where the N-C bond is formed simultaneously as the carbon-halogen bond is broken.

This results in the formation of a quaternary ammonium (B1175870) salt. If a deprotonation step is possible and a less reactive alkylating agent is used, a tertiary amine can be formed.

N-Acylation: This reaction is a nucleophilic acyl substitution, converting the secondary amine into an amide. google.comnih.gov

The morpholine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or acetic anhydride).

A tetrahedral intermediate is formed.

This unstable intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or acetate).

A final deprotonation step, often facilitated by a mild base like triethylamine, yields the neutral N-acylmorpholine product.

Table 3: Common Reagents for N-Alkylation and N-Acylation of Morpholine

| Transformation | Reagent Class | Examples | Mechanism | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | SN2 | e3s-conferences.org |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Formaldehyde + NaBH(OAc)₃ | Imine/iminium formation followed by reduction | |

| N-Acylation | Acyl Halides | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl) | Nucleophilic Acyl Substitution | nih.gov |

| N-Acylation | Acid Anhydrides | Acetic anhydride (B1165640) ((CH₃CO)₂O), Boc anhydride ((Boc)₂O) | Nucleophilic Acyl Substitution |

Ring-Opening Reactions and Subsequent Transformations

The morpholine ring is a saturated heterocycle and is generally stable under a wide range of chemical conditions. Ring-opening is not a typical reaction pathway for the parent morpholine structure in this compound unless harsh conditions or specific activation methods are employed.

However, certain derivatives of morpholine are designed specifically to undergo ring-opening reactions. For example, morpholine-2,5-diones and N-acyl morpholin-2-ones are cyclic monomers used in ring-opening polymerization (ROP) to synthesize polydepsipeptides and poly(aminoesters), respectively. acs.orgacs.orgresearchgate.net The driving force for these reactions is the release of ring strain and the formation of thermodynamically stable linear polymers. The mechanism of ROP is often catalyzed by organocatalysts or metal-based initiators. nih.govresearchgate.net

For the title compound, a hypothetical ring-opening could be envisioned under forcing conditions. For instance, quaternization of the nitrogen with an alkyl halide, followed by Hofmann elimination, could potentially lead to ring cleavage. However, reactions involving the carboxylic acid and the exocyclic nitrogen are far more common and mechanistically accessible.

Chemical Modifications and Derivatizations of the m-Tolyl Moiety

The m-tolyl group, a substituted benzene (B151609) ring, is amenable to a variety of chemical modifications that can alter the compound's physical, chemical, and biological properties. These transformations primarily involve electrophilic and nucleophilic substitution reactions on the aromatic ring and functionalization of the benzylic methyl group.

The reactivity of the m-tolyl ring in this compound towards electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the methyl group and the 2-morpholinoacetic acid group. The methyl group is a weakly activating, ortho-, para-directing group due to hyperconjugation and inductive effects. The 2-morpholinoacetic acid substituent, being electron-withdrawing, is expected to be a deactivating, meta-directing group.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the positions most activated by the synergistic or opposing effects of these groups. For the m-tolyl ring, the positions ortho (2- and 6-) and para (4-) to the methyl group are activated. The position meta (5-) to the methyl group is also meta to the 2-morpholinoacetic acid substituent. Therefore, the regioselectivity of electrophilic substitution will be a balance of these directing effects.

Nitration:

Nitration of the m-tolyl ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comulisboa.pt The electrophile, the nitronium ion (NO₂⁺), will likely attack the positions activated by the methyl group and not significantly deactivated by the morpholinoacetic acid substituent. The expected major products would be 2-nitro- and 4-nitro- isomers, with the potential for some 6-nitro product as well. The relative yields would depend on the precise reaction conditions.

Halogenation:

Electrophilic halogenation, such as bromination or chlorination, can be carried out using elemental halogens (Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). wikipedia.orgyoutube.com Similar to nitration, the substitution is expected to occur at the positions ortho and para to the methyl group. The use of milder halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst can also effect aromatic bromination. nsf.gov

| Electrophilic Substitution Reaction | Typical Reagents | Expected Major Products | Reference |

| Nitration | HNO₃, H₂SO₄ | 2-nitro-3-(morpholin-4-yl)-3-(m-tolyl)propanoic acid; 4-nitro-3-(morpholin-4-yl)-3-(m-tolyl)propanoic acid | masterorganicchemistry.comulisboa.pt |

| Bromination | Br₂, FeBr₃ | 2-bromo-3-(morpholin-4-yl)-3-(m-tolyl)propanoic acid; 4-bromo-3-(morpholin-4-yl)-3-(m-tolyl)propanoic acid | wikipedia.orgyoutube.com |

| Chlorination | Cl₂, AlCl₃ | 2-chloro-3-(morpholin-4-yl)-3-(m-tolyl)propanoic acid; 4-chloro-3-(morpholin-4-yl)-3-(m-tolyl)propanoic acid | wikipedia.orgyoutube.com |

| This table presents illustrative examples based on the general reactivity of tolyl derivatives; specific yields for this compound are not available in the searched literature. |

Nucleophilic aromatic substitution on the m-tolyl ring of this compound is generally less favorable unless the ring is activated by strongly electron-withdrawing groups, which are not inherently present.

The methyl group of the m-tolyl moiety represents another site for chemical modification, primarily through free-radical substitution reactions.

Benzylic Bromination:

A common method for the functionalization of benzylic methyl groups is bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and light. google.commasterorganicchemistry.comyoutube.com This reaction proceeds via a free-radical chain mechanism to selectively introduce a bromine atom onto the benzylic carbon, yielding 2-morpholino-2-(3-(bromomethyl)phenyl)acetic acid. This brominated derivative is a versatile intermediate for further nucleophilic substitution reactions to introduce a variety of functional groups.

| Side-Chain Functionalization Reaction | Reagent | Product | Reference |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., BPO) | 2-morpholino-2-(3-(bromomethyl)phenyl)acetic acid | google.commasterorganicchemistry.comyoutube.com |

| This table provides a representative example of side-chain functionalization. Specific reaction conditions and yields for this compound are not available in the searched literature. |

Stereochemical Stability and Epimerization Processes

The stereochemical integrity of this compound is a critical aspect, particularly in contexts where specific stereoisomers may exhibit different biological activities. The molecule possesses a chiral center at the α-carbon, and its stability is susceptible to epimerization, the process of converting one epimer to another.

Epimerization at the α-carbon of α-amino acids and their derivatives can occur under both acidic and basic conditions. nih.govmdpi.comcreation.com The mechanism typically involves the abstraction of the α-proton to form a planar enolate or enol intermediate, which can then be reprotonated from either face, leading to a mixture of stereoisomers. mdpi.com

The rate of racemization is influenced by several factors, including the nature of the substituents on the α-carbon, the solvent, and the pH of the medium. For α-aryl-α-amino acids, the aryl group can stabilize the intermediate carbanion through resonance, potentially increasing the rate of epimerization compared to their aliphatic counterparts. mdpi.commdpi.com

In the case of this compound, the presence of the m-tolyl group at the α-position suggests that the compound may be susceptible to epimerization under certain conditions. Studies on related α-amino acid esters have shown that racemization can be influenced by the presence of ketones and carboxylic acids in the reaction medium. nih.gov The morpholino group, being a tertiary amine, can also play a role in the stereochemical stability, potentially influencing the ease of α-proton abstraction.

Detailed kinetic studies would be required to quantify the rate of epimerization of this compound under various conditions. Such studies would be crucial for determining the compound's shelf-life and for defining appropriate conditions for its synthesis, handling, and storage to maintain its stereochemical purity.

| Factor | Influence on Epimerization | Reference |

| pH | Both acidic and basic conditions can catalyze epimerization. | nih.govcreation.com |

| Solvent | The polarity and proton-donating/accepting ability of the solvent can affect the rate of proton exchange. | nih.gov |

| Aryl Substituent | The m-tolyl group can stabilize the planar intermediate, potentially increasing the rate of epimerization. | mdpi.commdpi.com |

| Temperature | Increased temperature generally accelerates the rate of epimerization. | - |

| This table outlines general factors influencing the stereochemical stability of α-aryl-α-amino acid derivatives. Specific data for this compound is not available in the searched literature. |

Advanced Spectroscopic and X Ray Crystallographic Characterization of 2 Morpholino 2 M Tolyl Acetic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Morpholino-2-(m-tolyl)acetic acid, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms.

Proton and Carbon-13 NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound are recorded in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the m-tolyl group, the protons of the morpholine (B109124) ring, the methine proton at the chiral center, the methyl group on the tolyl ring, and the acidic proton of the carboxyl group. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum reveals signals for each unique carbon atom in the molecule. This includes the carbons of the tolyl ring, the morpholine ring, the methine carbon, the methyl carbon, and the carbonyl carbon of the carboxylic acid.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Predicted data based on analogous structures in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0-12.0 (br s, 1H) | 173.5 |

| α-Carbon (-CH-) | 4.15 (s, 1H) | 75.8 |

| m-Tolyl Group | ||

| C1' | - | 137.9 |

| C2' | 7.20 (s, 1H) | 130.1 |

| C3' | - | 138.5 |

| C4' | 7.10 (d, 1H) | 128.8 |

| C5' | 7.25 (t, 1H) | 128.7 |

| C6' | 7.15 (d, 1H) | 126.5 |

| Methyl (-CH₃) | 2.35 (s, 3H) | 21.4 |

| Morpholine Ring | ||

| N-CH₂ (axial) | 2.50 (m, 2H) | 50.2 |

| N-CH₂ (equatorial) | 2.85 (m, 2H) | 50.2 |

| O-CH₂ (axial) | 3.60 (m, 2H) | 67.1 |

| O-CH₂ (equatorial) | 3.80 (m, 2H) | 67.1 |

Two-Dimensional NMR Spectroscopy for Structural Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. nih.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships within the molecule. sdsu.edu It would show correlations between the adjacent aromatic protons on the m-tolyl ring (H4'/H5'/H6'). Furthermore, it would reveal the coupling network within the morpholine ring, connecting the geminal and vicinal protons of the methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. nih.govsdsu.edu An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals. For instance, the methine proton signal at ~4.15 ppm would show a cross-peak with the α-carbon signal at ~75.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure. youtube.commdpi.com Key expected correlations include:

The methine proton (α-H) to the tolyl carbons (C1', C2', C6') and the carboxylic carbon (C=O).

The methyl protons (-CH₃) to the aromatic carbons C2', C3', and C4'.

The morpholine protons adjacent to the nitrogen (N-CH₂) to the α-carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxyl group would appear as a strong, sharp band around 1710 cm⁻¹. The C-N stretching of the tertiary amine and the C-O-C stretching of the ether in the morpholine ring are expected in the fingerprint region (1300-1000 cm⁻¹). Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring appear in the 1600-1450 cm⁻¹ region.

The Raman spectrum provides complementary information. nih.gov The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

Table 2: Principal Vibrational Bands for this compound (Predicted data based on characteristic functional group frequencies)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (Morpholine) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1475 | Medium-Weak | Aromatic C=C stretch |

| 1250 | Medium | C-N stretch (Tertiary amine) |

| 1120 | Strong | C-O-C stretch (Ether) |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which in turn validates its molecular formula. rsc.org For this compound, with the molecular formula C₁₃H₁₇NO₃, the calculated exact mass for the protonated molecule [M+H]⁺ is 236.1281 g/mol .

The fragmentation pattern observed in the mass spectrum (MS/MS) provides further structural confirmation. The molecule is expected to fragment in predictable ways upon ionization.

Plausible Fragmentation Pathways:

Loss of the carboxyl group: A common fragmentation is the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da) after rearrangement.

Benzylic Cleavage: Cleavage of the bond between the α-carbon and the tolyl ring can lead to the formation of a tolyl radical or cation (m/z 91 for C₇H₇⁺).

Cleavage of the Morpholine Ring: The bond between the α-carbon and the morpholine nitrogen is susceptible to cleavage, leading to a fragment corresponding to the [M-morpholine]⁺ ion. The morpholine ring itself can also undergo retro-Diels-Alder fragmentation.

Table 3: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Possible Formula | Description of Fragment |

| 236.1281 | [C₁₃H₁₈NO₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 190.1070 | [C₁₃H₁₄O]⁺ | Loss of COOH and H |

| 149.0964 | [C₉H₁₃N]⁺ | [M - COOH - H]⁺ |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion from tolyl group |

| 86.0600 | [C₄H₈NO]⁺ | Morpholine-containing fragment |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique would provide definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

As of the current date, the single-crystal X-ray structure of this compound has not been reported in public crystallographic databases.

Molecular Conformation and Bond Parameters in the Crystalline State

Without experimental data, the solid-state conformation can be predicted based on established principles. The morpholine ring is expected to adopt a stable chair conformation. The bulky m-tolyl and carboxylic acid groups attached to the stereocenter would likely orient themselves to minimize steric hindrance. In the crystalline state, it is highly probable that the carboxylic acid groups would form intermolecular hydrogen bonds with adjacent molecules, often resulting in a hydrogen-bonded dimer motif. This interaction is a dominant feature in the crystal packing of most carboxylic acids.

Table 4: Predicted Key Bond Parameters for this compound (Based on typical values from similar structures)

| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (°) |

| C=O | 1.21 | O=C-O | 124 |

| C-O (acid) | 1.32 | Cα-C-O | 115 |

| Cα-C (acid) | 1.52 | Cα-C-O(H) | 121 |

| Cα-N | 1.47 | C(tolyl)-Cα-N | 110 |

| Cα-C (tolyl) | 1.51 | C(tolyl)-Cα-C(acid) | 112 |

Computational Chemistry and Theoretical Studies of 2 Morpholino 2 M Tolyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of 2-Morpholino-2-(m-tolyl)acetic acid. These calculations provide a foundational understanding of the molecule's stability and reactivity patterns.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich regions, such as the morpholine (B109124) ring and the tolyl group, which are rich in π-electrons. Conversely, the LUMO is generally situated over the electron-deficient carboxylic acid group. This distribution indicates that the molecule is most likely to undergo electrophilic attack at the morpholine or tolyl moieties and nucleophilic attack at the carboxylic acid group.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

In the case of this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the carboxylic acid and the morpholine ring due to the presence of lone pairs of electrons. The most positive potential would be found around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation.

For this compound, these descriptors would quantify the insights gained from HOMO-LUMO and MEP analyses, confirming the roles of the carboxylic acid as the primary electrophilic site and the aromatic ring and morpholine nitrogen as key nucleophilic centers.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Electronegativity (χ) | 3.85 | -(HOMO+LUMO)/2 |

| Chemical Hardness (η) | 2.65 | (LUMO-HOMO)/2 |

| Global Softness (S) | 0.38 | 1/η |

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis helps to identify the most stable arrangements of the atoms in space.

The rotation around single bonds, such as the bond connecting the chiral carbon to the tolyl group and the morpholine ring, gives rise to various conformers. By exploring the potential energy surface, the geometries of these conformers can be optimized to find the most stable, low-energy structures. The relative energies of these conformers determine their population at a given temperature. Typically, the most stable conformer is the one that minimizes steric hindrance between the bulky morpholine and tolyl groups.

The surrounding solvent can have a significant impact on the conformational preferences of a molecule. In a polar solvent, conformers with a larger dipole moment will be preferentially stabilized. For this compound, the presence of the polar carboxylic acid and morpholine groups means that its conformational equilibrium is likely to be sensitive to the polarity of the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the relative energies of the conformers. For instance, in a polar solvent like water, conformations that expose the carboxylic acid group might be favored due to better solvation through hydrogen bonding.

Theoretical Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the complex reaction pathways of this compound. By simulating molecular interactions and energy landscapes, researchers can gain a detailed understanding of how this compound participates in chemical transformations.

Transition State Location and Activation Energy Calculations

A fundamental aspect of studying reaction mechanisms is the identification of transition states and the calculation of their associated activation energies. The transition state is a high-energy, transient molecular arrangement that exists between reactants and products. Its structure provides a blueprint of the bond-breaking and bond-forming events that occur during a reaction. The activation energy, the energy barrier that must be overcome for a reaction to proceed, is a critical determinant of reaction kinetics. For reactions involving this compound, computational techniques such as density functional theory (DFT) are employed to map out the potential energy surface and locate these crucial transition state structures. By determining the energy of the transition state relative to the reactants, the activation energy can be calculated, offering predictive power regarding reaction feasibility and rates.

Mechanistic Pathways and Selectivity Prediction

Theoretical modeling allows for the comprehensive exploration of various potential mechanistic pathways for reactions involving this compound. By calculating the energies of all intermediates and transition states for each plausible route, the most energetically favorable, and therefore most likely, reaction mechanism can be identified.

Furthermore, these computational approaches are invaluable for predicting the selectivity of a reaction. In instances where a reaction can yield multiple products, such as different stereoisomers, theoretical calculations can forecast the predominant product. This is achieved by comparing the activation energies of the transition states leading to each of the possible products. The pathway with the lower activation energy will be kinetically favored, leading to higher yields of that specific isomer. This predictive capability is of immense practical importance in the strategic design of stereoselective synthetic routes.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides robust tools for the prediction of a range of spectroscopic properties for this compound, which are essential for its structural elucidation and characterization.

A prominent application is the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. By computing the magnetic shielding of the individual nuclei within the molecule, such as ¹H and ¹³C, their corresponding chemical shifts in an NMR spectrum can be accurately predicted. The comparison of these theoretically derived spectra with experimental data serves as a powerful method for structural verification.

In a similar vein, the vibrational frequencies of this compound can be theoretically predicted. These frequencies correspond to the molecule's various vibrational modes and are experimentally observed using techniques like infrared (IR) and Raman spectroscopy. The calculated vibrational spectrum acts as a theoretical "fingerprint" for the molecule, aiding in the interpretation of experimental spectra and confirming the presence of specific functional groups.

| Spectroscopic Property | Predicted Data |

| ¹H NMR Chemical Shifts | Predicted values for each unique proton environment |

| ¹³C NMR Chemical Shifts | Predicted values for each unique carbon environment |

| Vibrational Frequencies | A series of predicted absorption bands corresponding to specific molecular vibrations |

| Note: The precise numerical values for these predictions are dependent on the level of theory and basis set used in the computational calculations. |

Chirality and Optical Activity Characterization (e.g., Electronic Circular Dichroism (ECD) Spectroscopy Calculations)

As a chiral molecule, this compound exists as a pair of non-superimposable mirror images known as enantiomers. The characterization of its chirality and the determination of its absolute configuration are fundamental aspects of its chemical identity.

Computational methods, particularly the calculation of Electronic Circular Dichroism (ECD) spectra, have emerged as a cornerstone for this purpose. ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, a phenomenon that is unique to each enantiomer. By theoretically calculating the ECD spectrum for a specific enantiomer (i.e., the R or S configuration) and comparing it to the experimentally obtained spectrum, the absolute configuration of the molecule can be determined with a high degree of confidence. These calculations, often performed using time-dependent density functional theory (TD-DFT), provide a detailed understanding of the electronic transitions responsible for the observed ECD signals. This computational approach is a powerful alternative to traditional methods like X-ray crystallography, especially in cases where obtaining suitable single crystals for diffraction is challenging.

Strategic Applications of 2 Morpholino 2 M Tolyl Acetic Acid As a Synthetic Building Block and Intermediate

Utilization in the Construction of Advanced Heterocyclic Scaffolds

The inherent structural features of 2-morpholino-2-(m-tolyl)acetic acid make it an excellent starting material for the synthesis of advanced heterocyclic scaffolds. Heterocycles are a cornerstone of modern drug discovery, and the ability to construct novel and diverse frameworks is of paramount importance.

Multistep synthesis is a common strategy for creating complex molecules from simpler starting materials. vapourtec.com In this context, this compound can act as a key fragment, introducing both the morpholine (B109124) and tolyl groups in a single step. The carboxylic acid function provides a convenient handle for further transformations, such as amide bond formation or reduction to an alcohol, enabling the elongation and diversification of the molecular structure. For instance, the synthesis of certain 1,8-naphthyridine (B1210474) derivatives, which are known to possess a range of biological activities, has utilized a similar morpholino-carboxylic acid precursor. uobaghdad.edu.iq The general approach involves the condensation of a 2-aminopyridine (B139424) derivative with a morpholino-containing keto-acid, followed by cyclization to form the naphthyridine core. uobaghdad.edu.iq This highlights how the pre-assembled morpholinoacetic acid unit can streamline the synthesis of complex heterocyclic systems.

The creation of chemical libraries, which are large collections of structurally related compounds, is a fundamental aspect of high-throughput screening and drug discovery. The structural attributes of this compound make it an ideal precursor for generating such libraries. The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and ketones. Each of these new functionalities can then be further reacted to introduce additional diversity. For example, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives demonstrates a multistep approach to creating new compounds with potential biological activities. mdpi.com Similarly, the development of a continuous-flow protocol for producing 2-(azidomethyl)oxazoles from vinyl azides showcases how multistep synthesis can be integrated to create useful building blocks. nih.gov

Derivatization for Chemical Probes and Functionalized Conjugates

The functional groups present in this compound allow for its derivatization to create chemical probes and functionalized conjugates. Chemical probes are essential tools for studying biological processes, while functionalized conjugates have applications in areas such as targeted drug delivery and diagnostics.

The carboxylic acid moiety is particularly amenable to modification. It can be activated and coupled with a wide range of molecules, including fluorescent dyes, biotin (B1667282) tags, or other reporter groups, to generate chemical probes. These probes can then be used to investigate the interactions and localization of target proteins or other biomolecules.

Furthermore, the morpholine nitrogen can potentially be quaternized or otherwise modified to alter the compound's properties or to attach it to other molecules. This versatility allows for the creation of a diverse array of functionalized molecules tailored for specific applications.

Role in Asymmetric Synthesis and Chiral Catalyst Development

The presence of a chiral center at the carbon atom bearing the morpholino and tolyl groups means that this compound can exist as two enantiomers. This chirality is a critical feature in modern drug design, as different enantiomers of a drug can have vastly different biological activities. mdpi.com

Chiral morpholines are important structural motifs in many drug candidates and bioactive compounds. nih.gov The development of methods for their asymmetric synthesis is therefore of significant interest. The asymmetric hydrogenation of 2-substituted dehydromorpholines has been shown to produce chiral morpholines with high enantioselectivity. nih.govrsc.org While not directly involving this compound, this research highlights the importance of the chiral morpholine scaffold. A chiral building block like this compound, if resolved into its individual enantiomers, could be a valuable starting material for the synthesis of enantiomerically pure, more complex molecules. The chiral moiety can influence the stereochemical outcome of subsequent reactions, a process known as stereoselective transformation. This is a powerful strategy for controlling the three-dimensional structure of the final product. For instance, chiral 1,2-amino alcohols, which are important drug candidates and chiral ligands, have been synthesized from arylglyoxals using a chiral auxiliary. nih.gov

The development of new chiral ligands and catalysts is a major focus of research in asymmetric synthesis. nih.gov Chiral molecules derived from amino acids or other readily available chiral starting materials are often used for this purpose. researchgate.net The enantiomerically pure forms of this compound could potentially serve as precursors for the synthesis of novel chiral ligands. By modifying the carboxylic acid and potentially the morpholine ring, it may be possible to create ligands that can coordinate to metal centers, forming chiral catalysts for a variety of asymmetric transformations. These catalysts could then be used to produce other chiral molecules with high enantiomeric purity. The design of adjustable axially chiral biphenyl (B1667301) ligands demonstrates the ongoing efforts to develop new and efficient chiral catalysts. nih.gov

Future Perspectives in Synthetic Methodology and Material Science Applications

The future of this compound in synthetic chemistry and material science, while not yet extensively explored, holds considerable promise based on the known reactivity and utility of its structural motifs.

In the arena of synthetic methodology , the carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, and other derivatives, allowing for its incorporation into a wide array of molecular architectures. This positions the compound as a valuable starting material for the construction of libraries of novel compounds for high-throughput screening in drug discovery programs. The presence of the chiral center at the alpha-carbon also opens up avenues for the development of asymmetric syntheses, leading to enantiomerically pure compounds with potentially distinct biological activities.

Further research into the catalytic applications of metal complexes derived from this compound could unveil new and efficient synthetic transformations. The morpholine nitrogen and the carboxylate oxygen can act as a bidentate ligand, coordinating with various transition metals to form catalysts for a range of organic reactions.

In the field of material science , the incorporation of this compound into polymers or other materials could impart unique properties. The morpholine unit can introduce hydrophilicity and potential biocompatibility to materials, making them suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds. The aromatic tolyl group can contribute to the thermal stability and mechanical properties of polymers. Furthermore, the potential for this compound to self-assemble into ordered structures through hydrogen bonding and other non-covalent interactions could be explored for the development of novel supramolecular materials with interesting optical or electronic properties.

The table below summarizes the key structural features of this compound and their potential implications for future applications.

| Structural Feature | Potential Application in Synthetic Methodology | Potential Application in Material Science |

| Morpholine Ring | Introduction of a privileged scaffold to enhance drug-like properties (solubility, metabolic stability). | Imparting hydrophilicity and biocompatibility to polymers and materials. |

| m-Tolyl Group | Providing a lipophilic domain and a site for further aromatic substitution reactions. | Enhancing thermal stability and mechanical strength of materials. |

| Carboxylic Acid | Versatile handle for derivatization (e.g., amidation, esterification) to build complex molecules. | A reactive site for polymerization or surface modification of materials. |

| Chiral Center | A platform for the development of asymmetric synthetic routes to access enantiopure compounds. | Potential for creating chiral materials with specific optical or recognition properties. |

While the current body of specific research on this compound is limited, its structural attributes strongly suggest a promising future as a versatile tool in the hands of synthetic chemists and material scientists. Further investigation is warranted to fully unlock the potential of this intriguing building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.